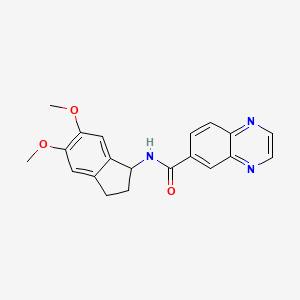
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indene moiety and a quinoxalinecarboxamide group. It has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide typically involves multiple steps. One common route begins with the preparation of the indene derivative, which is then coupled with a quinoxalinecarboxamide precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or column chromatography. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxalinecarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinoxalinecarboxylic acid derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Hydroxyl or amino-substituted quinoxaline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may act as a ligand for certain receptors, modulating their activity and leading to analgesic effects.
類似化合物との比較
Similar Compounds
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1H-pyrazole-3-carboxamide
Uniqueness
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide stands out due to its unique combination of an indene moiety and a quinoxalinecarboxamide group. This structural feature imparts distinct biological activities and makes it a valuable compound for further research and development.
特性
分子式 |
C20H19N3O3 |
|---|---|
分子量 |
349.4g/mol |
IUPAC名 |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-25-18-10-12-3-5-15(14(12)11-19(18)26-2)23-20(24)13-4-6-16-17(9-13)22-8-7-21-16/h4,6-11,15H,3,5H2,1-2H3,(H,23,24) |
InChIキー |
HWFUIBQGWNBCSD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)C3=CC4=NC=CN=C4C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dimethyl-2-(tetrazol-1-yl)-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]thiophene-3-carboxamide](/img/no-structure.png)
![3-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1188019.png)
![2-(Methoxymethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1188023.png)
